An In-depth Technical Guide to 2,5-Diphenylpyridine: Structure, Properties, and Applications
An In-depth Technical Guide to 2,5-Diphenylpyridine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Diphenylpyridine is a versatile biaryl heterocyclic compound that has garnered significant interest across various scientific disciplines, including organic synthesis, materials science, and medicinal chemistry. Its rigid, planar structure and unique electronic properties make it a valuable scaffold for the development of novel functional materials and therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key synthetic methodologies for 2,5-Diphenylpyridine. Detailed experimental protocols for its preparation via Suzuki-Miyaura coupling and Kröhnke pyridine synthesis are presented. Furthermore, this guide summarizes its spectral data and discusses its emerging role in drug discovery, particularly as a DNA-interacting agent with potential anticancer activities.
Chemical Structure and Properties
2,5-Diphenylpyridine is an aromatic organic compound featuring a central pyridine ring substituted with phenyl groups at the 2 and 5 positions.
Chemical Structure:
Caption: Chemical structure of 2,5-Diphenylpyridine.
Physicochemical Properties
A summary of the key physicochemical properties of 2,5-Diphenylpyridine is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2,5-Diphenylpyridine | |
| CAS Number | 15827-72-2 | |
| Molecular Formula | C₁₇H₁₃N | |
| Molecular Weight | 231.29 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 171-175 °C | |
| Boiling Point | 255 °C at 2 mmHg | |
| Solubility | Soluble in organic solvents |
Spectral Data
The structural identity and purity of 2,5-Diphenylpyridine can be confirmed using various spectroscopic techniques. A summary of the expected spectral data is provided below.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.83 - 8.60 | m | 1H | Pyridine-H6 |
| 8.11 - 7.91 | m | 2H | Phenyl-H (ortho) |
| 7.84 - 7.65 | m | 2H | Pyridine-H3, Pyridine-H4 |
| 7.55 - 7.48 | m | 4H | Phenyl-H (meta, para) |
| 7.47 - 7.40 | m | 1H | Phenyl-H (para) |
| 7.37 - 7.15 | m | 3H | Phenyl-H |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 157.2 | Pyridine C2 |
| 149.7 | Pyridine C6 |
| 136.8, 136.6 | Phenyl C1 |
| 133.6, 133.4 | Pyridine C3, C5 |
| 128.7, 128.4 | Phenyl CH |
| 127.6 | Phenyl CH |
| 126.5, 126.2 | Phenyl CH |
| 124.5 | Pyridine C4 |
| 122.1, 120.8 | Phenyl CH |
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 231 | [M]⁺ (Molecular Ion) |
| 230 | [M-H]⁺ |
| 202 | [M-C₂H₃]⁺ |
| 154 | [M-C₆H₅]⁺ |
| 77 | [C₆H₅]⁺ |
Table 4: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1585 | Aromatic C=C stretch (in-ring) |
| 1500 - 1400 | Aromatic C=C stretch (in-ring) |
| 900 - 675 | Aromatic C-H out-of-plane bend |
Synthesis of 2,5-Diphenylpyridine
Several synthetic routes have been developed for the preparation of 2,5-Diphenylpyridine. The most prominent methods include the Suzuki-Miyaura cross-coupling reaction and the Kröhnke pyridine synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. For the synthesis of 2,5-Diphenylpyridine, this typically involves the palladium-catalyzed coupling of a dihalopyridine (e.g., 2,5-dibromopyridine) with phenylboronic acid.
Caption: General experimental workflow for the Suzuki-Miyaura synthesis.
Detailed Experimental Protocol:
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Reaction Setup: To a flame-dried Schlenk flask, add 2,5-dibromopyridine (1.0 equiv), phenylboronic acid (2.2 equiv), and a suitable base such as potassium carbonate (3.0 equiv).
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Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Degas the resulting mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
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Catalyst Addition: To the degassed mixture, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
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Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2,5-Diphenylpyridine as a solid.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis provides a classical and efficient route to substituted pyridines. The synthesis of 2,5-Diphenylpyridine via this method involves the reaction of a 1,5-dicarbonyl compound (or its precursor) with an ammonia source.
Caption: General experimental workflow for the Kröhnke pyridine synthesis.
Detailed Experimental Protocol:
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Preparation of the 1,5-dicarbonyl precursor: This can be achieved through a Michael addition of a chalcone derivative with an appropriate enolate.
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Cyclization and Aromatization: In a round-bottom flask, dissolve the 1,5-dicarbonyl compound in a suitable solvent such as glacial acetic acid.
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Ammonia Source: Add a source of ammonia, most commonly ammonium acetate, in excess.
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Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
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Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The product will precipitate out of the solution.
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Purification: Collect the solid product by vacuum filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2,5-Diphenylpyridine.
Biological Activity and Applications in Drug Development
2,5-Diphenylpyridine and its derivatives have demonstrated a range of biological activities, with their potential as anticancer agents being a primary area of investigation.[1]
Interaction with DNA
Studies have shown that certain 2,5-diphenylpyridine derivatives can interact with DNA.[1] The planar aromatic structure of the molecule allows it to intercalate between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed mechanism of action for 2,5-diphenylpyridine derivatives.
Cytotoxicity and Anticancer Potential
Several derivatives of 2,5-diphenylpyridine have exhibited significant cytotoxic activity against various cancer cell lines.[1] While the exact mechanism is still under investigation, it is believed to be linked to their ability to interact with DNA. However, it has been noted that in some cases, the antiproliferative activity does not directly correlate with DNA binding, suggesting that other cellular targets may be involved.[1] This opens up avenues for further research to elucidate the complete mechanism of action and to optimize the structure for enhanced potency and selectivity.
Other Applications
Beyond its medicinal chemistry applications, 2,5-Diphenylpyridine is a valuable building block in other areas:
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Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex heterocyclic and polyaromatic compounds.
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Materials Science: Its rigid and planar structure, along with its electronic properties, makes it a suitable component for the design of organic light-emitting diodes (OLEDs), organic semiconductors, and functional polymers.
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Catalysis: It can act as a ligand in the formation of metal complexes that are used as catalysts in various organic transformations.
Conclusion
2,5-Diphenylpyridine is a molecule of significant interest with a broad spectrum of applications. Its synthesis is well-established through robust methods like the Suzuki-Miyaura coupling and the Kröhnke pyridine synthesis. The promising biological activities of its derivatives, particularly their ability to interact with DNA and exhibit anticancer properties, make it a compelling scaffold for future drug discovery and development efforts. Further research into its mechanism of action and structure-activity relationships will be crucial in realizing its full therapeutic potential. Moreover, its utility in materials science and catalysis continues to expand, highlighting the versatility of this important heterocyclic compound.
